Product packaging for Benzyl N-(2-oxocyclobutyl)carbamate(Cat. No.:CAS No. 406951-43-7)

Benzyl N-(2-oxocyclobutyl)carbamate

Cat. No.: B2422627
CAS No.: 406951-43-7
M. Wt: 219.24
InChI Key: JQPGQKRCEQTGHP-UHFFFAOYSA-N
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Description

Contextualization of the Cyclobutane (B1203170) Moiety in Synthetic Design

The cyclobutane ring, a four-membered carbocycle, is characterized by significant ring strain, which imparts unique chemical and physical properties. This strain influences the geometry of the ring, leading to a puckered conformation and altered bond lengths and angles compared to their acyclic or larger-ring counterparts. In synthetic design, the cyclobutane moiety can serve several purposes. Its inherent strain can be harnessed as a driving force for ring-opening or ring-expansion reactions, providing access to a variety of linear and larger cyclic systems that might be challenging to synthesize through other means. researchgate.net

Significance of the Carbamate (B1207046) Functional Group in Enabling Chemical Transformations

The carbamate functional group, specifically the benzyloxycarbonyl (Cbz or Z) group in this case, is a cornerstone of modern organic synthesis, particularly in the context of amine protection. lookchem.comorganic-chemistry.org Amines are highly reactive functional groups, and their unprotected presence can interfere with a wide range of chemical transformations. The Cbz group effectively "masks" the nucleophilicity and basicity of the amine, allowing other parts of the molecule to be modified selectively. researchgate.net

One of the key advantages of the Cbz protecting group is its stability under a variety of reaction conditions, yet it can be readily removed under specific and mild conditions, most commonly through catalytic hydrogenation. chemrxiv.org This orthogonality allows for a multi-step synthetic sequence where the amine can be deprotected at the desired stage without affecting other sensitive functional groups. The carbamate linkage itself can also participate in various chemical transformations, serving as a handle for further functionalization.

Overview of N-Substituted Cyclobutanones in Contemporary Synthesis

N-substituted cyclobutanones, such as Benzyl (B1604629) N-(2-oxocyclobutyl)carbamate, are valuable intermediates in organic synthesis. The presence of the ketone functionality on the cyclobutane ring opens up a plethora of synthetic possibilities. The carbonyl group can undergo nucleophilic addition, reduction to the corresponding alcohol, or serve as a handle for alpha-functionalization. rsc.org

The development of stereoselective methods for the synthesis and functionalization of cyclobutanone (B123998) derivatives has further enhanced their utility. rsc.org For instance, the asymmetric reduction of the ketone can lead to chiral cyclobutanol (B46151) derivatives, which are valuable building blocks for the synthesis of enantiomerically pure compounds. Moreover, the combination of the ketone and the N-substituent allows for the construction of complex, polycyclic systems through intramolecular reactions. The strategic importance of N-substituted cyclobutanones is underscored by their application in the synthesis of biologically active molecules and natural products. rsc.org

Interactive Data Table: Properties of Benzyl N-(2-oxocyclobutyl)carbamate

PropertyValueSource
Molecular Formula C12H13NO3 nih.gov
Molecular Weight 219.24 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 406951-43-7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B2422627 Benzyl N-(2-oxocyclobutyl)carbamate CAS No. 406951-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-(2-oxocyclobutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-11-7-6-10(11)13-12(15)16-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQPGQKRCEQTGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C1NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms, Regioselectivity, and Stereoselectivity in Transformations Involving Benzyl N 2 Oxocyclobutyl Carbamate

Detailed Reaction Mechanisms of the Carbamate (B1207046) Functionality

The carbamate group, with its general structure R₂NC(O)OR', is a versatile functional group in organic synthesis. While often used as a protecting group for amines due to its stability, it also participates in several key reactions. wikipedia.org

One of the significant roles of the carbamate functionality is its ability to increase the acidity of the α-C-H bond, which facilitates the formation of a stabilized α-lithiocarbanion. ukzn.ac.za This carbanion can then react with various electrophiles, allowing for functionalization at the carbon alpha to the nitrogen atom. ukzn.ac.za Although the nitrogen in Benzyl (B1604629) N-(2-oxocyclobutyl)carbamate is directly attached to the cyclobutane (B1203170) ring, this principle of α-functionalization is a fundamental aspect of carbamate reactivity.

Carbamates are generally synthesized via several routes, including the reaction of isocyanates with alcohols or the Curtius rearrangement of acyl azides in the presence of an alcohol. wikipedia.orgnih.gov In a Curtius rearrangement, an acyl azide (B81097) thermally decomposes to an isocyanate intermediate, which is then trapped by an alcohol to yield the carbamate. nih.gov The formation of carbamates can also be achieved through a three-component coupling of an amine, carbon dioxide, and a halide. organic-chemistry.org

The resonance within the carbamate group, though less pronounced than in amides, plays a role in its chemical properties and stability. nih.gov Reactions involving the carbamate functionality in a molecule like Benzyl N-(2-oxocyclobutyl)carbamate would likely involve cleavage of the carbamate ester or modification of the benzyl group, depending on the reaction conditions.

Regiochemical Control in Ring-Opening and Ring-Modification Reactions of the Cyclobutanone (B123998)

The cyclobutanone ring is characterized by significant ring strain, which makes it a substrate for various ring-opening and ring-modification reactions. nih.govfiveable.me Achieving regiochemical control in these transformations is a key synthetic challenge. The substitution pattern on the ring often dictates the site of bond cleavage or modification.

One important ring-modification reaction is the Baeyer-Villiger oxidation, where a ketone is converted to an ester (or lactone for cyclic ketones). The regioselectivity of this reaction depends on the migratory aptitude of the groups attached to the carbonyl carbon. In biocatalytic Baeyer-Villiger oxidations of substituted cyclobutanones, different enzymes have been shown to yield different regioisomers. For instance, one form of cyclododecanone (B146445) monooxygenase (CHMO) can result in the migration of the more substituted carbon atom, while another variant can lead to the migration of the less substituted carbon, demonstrating enzymatic control over regioselectivity. nih.gov

Ring-opening reactions of cyclobutane derivatives are also synthetically valuable. nih.gov For example, ring-opening carbonyl-olefin metathesis (ROCOM) of cyclobutenes can produce γ,δ-unsaturated aldehydes. nih.gov However, controlling the regioselectivity of such openings can be challenging, especially in substrates with complex substitution patterns. nih.gov For fused bicyclic systems containing a strained ring, ring-opening reactions can occur with high regioselectivity under various conditions. nih.gov In the context of this compound, the position of the carbamate group would be expected to significantly influence the regiochemical outcome of any ring-opening or expansion reaction.

Stereochemical Aspects of Chemical Reactions Involving the Cyclobutane Ring

The stereochemistry of reactions involving the cyclobutane ring is a critical aspect of synthesizing complex molecules with defined three-dimensional structures. nih.gov Many methods have been developed to control the stereochemical outcome of reactions that form or functionalize cyclobutane rings. mdpi.com

Chirality can be introduced into cyclobutane systems through several stereocontrolled strategies. Asymmetric [2+2] cycloaddition reactions are a common and efficient route to chiral cyclobutanes and cyclobutanones. nih.govmdpi.com These reactions can be rendered enantioselective by using chiral auxiliaries on the starting materials, which direct the stereochemistry of the cycloaddition. nih.gov

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of cyclobutane derivatives. For example, chiral catalysts can mediate [2+2] cycloadditions to produce nitrocyclobutanes with complete control over the diastereomeric and enantiomeric outcome, creating four contiguous stereocenters. mdpi.com Furthermore, photocatalysis in combination with chiral hydrogen-bonding templates can achieve intermolecular [2+2] photocycloadditions with excellent yields and outstanding regio-, diastereo-, and enantioselectivity. nih.govmdpi.com Biocatalytic methods, such as the enzymatic resolution of racemic cyclobutane alcohols, provide another route to optically pure cyclobutane derivatives. nih.govmdpi.com

The success of a stereoselective reaction is measured by the diastereomeric ratio (dr) and enantiomeric ratio (er) or enantiomeric excess (ee) of the products. High levels of stereoselectivity have been achieved in various reactions involving cyclobutane rings.

For instance, the sulfa-Michael addition to cyclobutenes in the presence of DBU can yield thio-substituted cyclobutanes with a diastereomeric ratio greater than 95:5. rsc.orgresearchgate.net When a chiral bifunctional acid-base catalyst is used, the enantioselectivity of this reaction is exceptionally high, with enantiomeric ratios reaching up to 99.7:0.3. rsc.orgresearchgate.net In the synthesis of spirocyclic nitrogen-containing heterocycles via enzymatic cyclopropanation, products have been obtained with enantiomeric excesses as high as 99%. acs.org Similarly, a cascade reaction involving an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition produces bicyclic products with excellent enantioselectivities. chemistryviews.org

The following table summarizes selected research findings on the stereoselectivity of reactions yielding cyclobutane derivatives.

Reaction TypeCatalyst/MethodSubstrate(s)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) / Enantiomeric Ratio (er)
Sulfa-Michael AdditionChiral Squaramide CatalystCyclobutene & Thiol>95:5up to 99.7:0.3 er
Organocatalyzed Aldol (B89426) ReactionN-phenylsulfonyl-(S)-proline3-Substituted Cyclobutanone & AldehydeExcellentExcellent
[2+2] PhotocycloadditionChiral H-bonding TemplateIsoquinolone & AlkeneOutstandingOutstanding
Enzymatic CyclopropanationEngineered Cytochrome P450Methylene (B1212753) Azetidine & Diazo EsterN/Aup to 97% ee
Ring ContractionIodonitrene ChemistryOptically Pure Pyrrolidine (B122466)>20:1>97% ee

This table presents data from various studies on substituted cyclobutanes and is illustrative of the stereochemical control achievable. mdpi.comrsc.orgacs.orgacs.org

The structure of the substrate plays a crucial role in determining the stereochemical outcome of a reaction. Steric and electronic factors within the starting material can dictate the facial selectivity of an incoming reagent or the preferred transition state geometry.

In the enzymatic cyclopropanation to form spirocycles, it was observed that increasing the steric bulk of a benzoyl substituent on the substrate led to a decrease in the enantiomeric excess of the product. acs.org This demonstrates a clear negative steric influence on stereoselectivity. acs.org Conversely, the electronic properties of substituents on the benzoyl group had a less significant impact on the enantioselectivity. acs.org

In other cases, the inherent stereochemistry of a substrate can be effectively transferred to the product. For example, the ring contraction of an optically pure cis-substituted pyrrolidine led to the stereoselective formation of a cyclobutane product, transferring the stereochemical information without erosion even though all stereocenters were destroyed and reformed during the reaction. acs.org The relative configuration of substituents on a cyclobutane ring can also influence molecular packing and recognition, as seen in amphiphiles based on a chiral cyclobutane β-amino acid scaffold, where the cis/trans stereochemistry dictates the properties of the resulting self-assembled structures. nih.govacs.org

Nucleophilic Reactivity of the Carbonyl Group within the Cyclobutane Ring

The carbonyl group of a cyclobutanone is notably more reactive towards nucleophiles compared to less strained cyclic ketones, such as cyclohexanone, or acyclic ketones. fiveable.meliskonchem.com This heightened reactivity is a direct consequence of the substantial ring strain inherent in the four-membered ring. fiveable.me

The bond angles in a cyclobutane ring are compressed to approximately 90°, a significant deviation from the ideal 109.5° for sp³ hybridized carbon atoms. liskonchem.com This angle and torsional strain destabilizes the molecule. fiveable.me The carbonyl carbon, being sp² hybridized, prefers a bond angle of 120°. When a nucleophile attacks the carbonyl carbon, its hybridization changes from sp² to sp³, and the geometry shifts from trigonal planar to tetrahedral. masterorganicchemistry.com In an acyclic or unstrained cyclic ketone, this change leads to bond angle compression. However, in cyclobutanone, the change to a tetrahedral geometry with bond angles closer to 109.5° actually relieves some of the pre-existing ring strain. fiveable.me

This relief of ring strain provides a thermodynamic driving force for nucleophilic addition, making the reaction more favorable. fiveable.me The inherent strain makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. fiveable.meliskonchem.com Consequently, cyclobutanone and its derivatives readily undergo nucleophilic addition reactions, reacting more rapidly and efficiently than their less strained counterparts. liskonchem.com This high reactivity makes cyclobutanones valuable intermediates in organic synthesis. fiveable.meliskonchem.com

Derivatization and Advanced Functionalization Strategies for Benzyl N 2 Oxocyclobutyl Carbamate

Introduction of Diverse Substituents onto the Cyclobutane (B1203170) Ring

The cyclobutane ring of benzyl (B1604629) N-(2-oxocyclobutyl)carbamate is a prime site for introducing chemical diversity. The inherent ring strain of the cyclobutanone (B123998) makes its ketone carbonyl more electrophilic than that of an unstrained ketone, facilitating a range of reactions. luc.edu

One common strategy involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene (B91658) with various nitrogen nucleophiles under acidic conditions. This method has been successfully employed to introduce a variety of substituents at the 2-position of the cyclobutanone ring. For example, carbamates, amides, and sulfonamides react efficiently to produce the corresponding 2-substituted aminocyclobutanone derivatives in yields ranging from modest to excellent. luc.edu While benzamide (B126) reacts well, lower yields are often observed with substituted benzamides and alkyl amides. luc.edu Notably, the reaction with 4-cyanoaniline has been shown to yield the N-aryl-2-aminocyclobutanone adduct, albeit in lower yields. luc.edu

Another approach to functionalizing the cyclobutane ring is through the alkylation and alkenylation of N-(cyclobutylidene)isopropylamine. This high-yielding and efficient method provides a straightforward route to 2-substituted cyclobutanones, which are valuable as markers for irradiated foodstuffs. mdpi.org

The table below summarizes the outcomes of reacting 1,2-bis(trimethylsilyloxy)cyclobutene with various nitrogen nucleophiles to generate substituted 2-aminocyclobutanone derivatives. luc.edu

Table 1: Synthesis of Substituted 2-Aminocyclobutanone Derivatives

Nucleophile Product Yield (%)
Benzyl carbamate (B1207046) Benzyl N-(2-oxocyclobutyl)carbamate 81
tert-Butyl carbamate tert-Butyl N-(2-oxocyclobutyl)carbamate 75
Benzamide N-(2-Oxocyclobutyl)benzamide 85
p-Toluenesulfonamide N-(2-Oxocyclobutyl)-4-methylbenzenesulfonamide 92

Functional Group Interconversions of the Carbamate Moiety

The carbamate group in this compound offers significant opportunities for functional group interconversions, allowing for the synthesis of a wide array of derivatives. The carbamate functionality can influence the biological properties of a molecule and enhance its stability and pharmacokinetic characteristics. acs.org

One key transformation is the conversion of the carbamate into other functional groups. For instance, the carbamate can be hydrolyzed to reveal the primary amine, which can then undergo further reactions. A variety of methods exist for the synthesis of carbamates, including the reaction of primary amines with carbon dioxide and an alkyl halide in the presence of a base. acs.org

The carbamate moiety itself can be modified. For example, N-alkylation of benzyl carbamate is a common step in the synthesis of primary amines. wikipedia.org Furthermore, the carbamate can be converted into ureas through reactions with amines. Lanthanum triflate has been shown to catalyze the direct conversion of N-benzyloxycarbonyl-protected amines into nonsymmetrical ureas in high yields. organic-chemistry.org

The table below illustrates some of the possible interconversions of the carbamate functional group.

Table 2: Functional Group Interconversions of Carbamates

Starting Material Reagent(s) Product
Benzyl carbamate Alkyl halide, Base N-Alkyl benzyl carbamate
Benzyl carbamate Amine, Lanthanum triflate Nonsymmetrical urea

Modifying the Benzyl Group for Altered Reactivity or Properties

The benzyl group of this compound serves as a protecting group for the amine, but it can also be modified to fine-tune the reactivity and properties of the entire molecule. The introduction of substituents onto the benzyl ring can have a significant impact on the rate of subsequent reactions.

For instance, in the context of bioreductive prodrugs, the fragmentation rate of 4-nitrobenzyl carbamates can be accelerated by introducing electron-donating substituents on the benzyl ring. rsc.org This is attributed to the stabilization of the developing positive charge on the benzylic carbon during the fragmentation of the corresponding hydroxylamines. rsc.org A linear relationship has been observed between the logarithm of the half-life of the hydroxylaminobenzyl carbamate and the Hammett sigma constants of the substituents. rsc.org

Furthermore, the benzyl group can be replaced with other substituted benzyl-type protecting groups to allow for sequential deprotection strategies. acs.org This approach is particularly useful in the synthesis of complex molecules where multiple hydroxyl or amino groups need to be selectively deprotected.

The following table demonstrates the effect of substituents on the benzyl ring on the fragmentation rate of 4-nitrobenzyl carbamates. rsc.org

Table 3: Effect of Benzyl Substituents on Fragmentation Half-Life

Substituent Half-life (Mt1/2, min)
None (parent) 16
α-Methyl 9.5
2-Methoxy ~7

Computational and Theoretical Investigations of Benzyl N 2 Oxocyclobutyl Carbamate

Electronic Structure and Molecular Conformation Analysis

Theoretical studies on similar carbamate-containing molecules, such as benzimidazole-2-carbamates, have shown that the carbamate (B1207046) group can adopt several stable configurations. nih.gov For Benzyl (B1604629) N-(2-oxocyclobutyl)carbamate, density functional theory (DFT) calculations would likely reveal multiple low-energy conformers. These conformers would differ primarily in the orientation of the benzyl group relative to the cyclobutane (B1203170) ring and the puckering of the cyclobutane ring itself.

The cyclobutane ring in 2-oxocyclobutane derivatives is not planar. It adopts a "puckered" conformation to alleviate some of the torsional strain that would be present in a planar structure. libretexts.org This puckering introduces a degree of flexibility to the ring. The conformation of the cyclobutane ring influences the spatial orientation of the benzyl carbamate substituent. A synergistic approach combining X-ray diffraction data with computational methods has been effectively used to analyze the conformational preferences of 2-substituted cyclobutane derivatives. nih.gov

The electronic structure is characterized by the delocalization of electrons in the phenyl ring and the carbonyl group of the carbamate. The nitrogen atom of the carbamate can participate in resonance with the carbonyl group, influencing the bond lengths and charge distribution. First-principles studies on related benzyl carbamates have been used to analyze electronic structure to understand reaction selectivity. digitellinc.com

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of Benzyl N-(2-oxocyclobutyl)carbamate (Hypothetical Data)

ParameterValue
C=O (carbamate) bond length~1.23 Å
C-N (carbamate) bond length~1.35 Å
N-C (cyclobutane) bond length~1.46 Å
C=O (cyclobutane) bond length~1.21 Å
Cyclobutane puckering angle~20-30°
Dihedral angle (Phenyl-O-C-N)~180° (trans-like) or ~0° (cis-like)

Note: These values are hypothetical and based on typical bond lengths and angles for similar functional groups and ring systems.

Quantum Chemical Calculations of Reactivity and Selectivity Profiles

Quantum chemical calculations are powerful tools for predicting the reactivity and selectivity of molecules like this compound. rsc.orgscienceopen.com These calculations can identify the most likely sites for nucleophilic or electrophilic attack and predict the transition state energies for various reaction pathways. nih.govresearchgate.netrsc.org

The reactivity of this compound is expected to be centered around several key functional groups: the carbonyl groups of the carbamate and the cyclobutanone (B123998), the nitrogen atom of the carbamate, and the aromatic ring. The 2-oxocyclobutane ring is susceptible to ring-opening reactions due to its inherent ring strain. libretexts.org

DFT calculations can be employed to determine the frontier molecular orbitals (HOMO and LUMO) and map the electrostatic potential. The HOMO would likely be localized on the benzyl group and the nitrogen atom, indicating these as potential sites for electrophilic attack. The LUMO would be concentrated on the carbonyl carbons, making them susceptible to nucleophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Indices for this compound

ParameterValue (in eV)Implication
HOMO Energy-6.5Indicates susceptibility to electrophilic attack
LUMO Energy-1.2Indicates susceptibility to nucleophilic attack
HOMO-LUMO Gap5.3Relates to chemical stability and reactivity
Fukui Function (f-) on NHighPredicts site for electrophilic attack
Fukui Function (f+) on C=OHighPredicts site for nucleophilic attack

Note: These are representative values to illustrate the type of data obtained from quantum chemical calculations.

The selectivity of reactions, such as reduction of the ketone or hydrolysis of the carbamate, can also be investigated by calculating the activation energies for different reaction pathways. For instance, the facial selectivity of hydride attack on the cyclobutanone carbonyl can be predicted by comparing the energies of the transition states leading to the syn and anti alcohols.

Molecular Dynamics and Docking Simulations for Mechanistic Insights

Molecular dynamics (MD) and docking simulations are invaluable for understanding how this compound might interact with biological macromolecules, such as enzymes. nih.govnih.gov These methods can provide mechanistic insights at an atomic level. mdpi.comresearchgate.net

Molecular docking studies could be used to predict the binding mode of this compound within the active site of a target protein. This involves generating a multitude of possible binding poses and scoring them based on their interaction energies. Such studies have been successfully applied to other carbamate-containing compounds to identify key binding interactions. nih.gov The benzyl group could engage in hydrophobic or π-stacking interactions, while the carbamate and ketone carbonyls could form hydrogen bonds with amino acid residues in the active site.

Following docking, MD simulations can be performed to assess the stability of the predicted protein-ligand complex over time. researchgate.netrsc.orgacs.orgnih.gov An MD simulation tracks the movements of all atoms in the system, providing a dynamic picture of the binding interactions. Analysis of the MD trajectory can reveal important conformational changes in both the ligand and the protein upon binding and can be used to calculate the binding free energy.

Table 3: Hypothetical Interaction Profile from a Docking Simulation of this compound with a Generic Kinase Active Site

Interacting ResidueInteraction TypeDistance (Å)
Leu83Hydrophobic3.8
Val65Hydrophobic4.1
Phe145π-π Stacking4.5
Asp146Hydrogen Bond (with N-H)2.9
Glu91Hydrogen Bond (with C=O)3.1

Note: This table presents a hypothetical scenario to illustrate the output of a molecular docking study.

Conformational Landscapes and Energy Minimization Studies

The biological activity and chemical reactivity of a flexible molecule like this compound are heavily dependent on its accessible conformations. Mapping the conformational landscape through energy minimization studies is therefore a critical step in its theoretical investigation.

Conformational searches can be performed using various algorithms, such as systematic rotation of torsion angles or through molecular dynamics simulations at elevated temperatures. Each generated conformation is then subjected to energy minimization to find the nearest local energy minimum on the potential energy surface.

For this compound, the key flexible dihedral angles are those around the carbamate linkage and the bond connecting the nitrogen to the cyclobutane ring. The puckering of the cyclobutane ring adds another layer of conformational complexity. youtube.com The relative energies of the different conformers can be calculated using quantum mechanical methods to identify the most stable structures. Conformational analysis of cyclohexane (B81311) derivatives, a related cyclic system, often reveals a strong preference for specific chair or boat conformations to minimize steric interactions. sapub.org

The results of these studies can be visualized as a potential energy surface, showing the energy of the molecule as a function of its conformational coordinates. This landscape reveals the low-energy conformers that are most likely to be populated at a given temperature and the energy barriers between them. Understanding this landscape is crucial for rationalizing the molecule's behavior in different environments.

Advanced Spectroscopic and Chromatographic Techniques for Structural and Purity Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of Benzyl (B1604629) N-(2-oxocyclobutyl)carbamate. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule. Both ¹H (proton) and ¹³C (carbon) NMR are employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for Benzyl N-(2-oxocyclobutyl)carbamate would show distinct signals for the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, the methine proton on the cyclobutane (B1203170) ring attached to the nitrogen, and the methylene protons of the cyclobutanone (B123998) ring.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Key signals would include the carbonyl carbon of the ketone, the carbamate (B1207046) carbon, the carbons of the aromatic ring, the benzylic methylene carbon, and the carbons of the cyclobutane ring.

Interactive Data Table: Representative ¹H and ¹³C NMR Data

The following table outlines the expected, plausible NMR chemical shifts for this compound dissolved in a common solvent like deuterated chloroform (B151607) (CDCl₃).

Atom Type Nucleus Expected Chemical Shift (δ, ppm) Description of Signal
Aromatic Protons¹H7.30 - 7.45Multiplet, 5H (from C₆H₅)
Benzylic Methylene¹H~5.15Singlet, 2H (from O-CH₂)
N-CH Proton¹H~4.50Multiplet, 1H (methine on ring)
Ring Methylene (α to C=O)¹H2.80 - 3.20Multiplet, 2H
Ring Methylene (β to C=O)¹H2.00 - 2.40Multiplet, 2H
Ketone Carbonyl¹³C~208C=O of cyclobutanone
Carbamate Carbonyl¹³C~156N-C(=O)-O
Aromatic Carbons¹³C128 - 136Multiple signals for C₆H₅
Benzylic Methylene Carbon¹³C~67O-CH₂
N-CH Carbon¹³C~55Methine carbon on ring
Ring Methylene Carbons¹³C30 - 45Two distinct signals for ring CH₂

Note: The exact chemical shifts and multiplicities are dependent on the solvent used and the specific stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of this compound and to gain structural insights through its fragmentation pattern. In a typical MS experiment, the molecule is ionized and then broken into characteristic fragments. The mass-to-charge ratio (m/z) of the intact molecular ion and its fragments are measured.

The molecular weight of this compound (C₁₂H₁₃NO₃) is approximately 219.24 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement. The fragmentation pattern provides a fingerprint that helps to confirm the structure. Common fragmentation pathways would include the cleavage of the benzylic C-O bond and fragmentation of the cyclobutanone ring.

Interactive Data Table: Plausible Mass Spectrometry Fragmentation Data

m/z Value (Hypothetical) Proposed Fragment Ion Structural Formula of Fragment Interpretation
220.09[M+H]⁺[C₁₂H₁₄NO₃]⁺Protonated molecular ion (in ESI+)
219.08[M]⁺[C₁₂H₁₃NO₃]⁺Molecular ion (in EI)
108.06[C₇H₈O]⁺[C₆H₅CH₂OH]⁺Resulting from cleavage and proton transfer
91.05[C₇H₇]⁺[C₆H₅CH₂]⁺Tropylium ion, characteristic of benzyl groups
83.05[C₅H₇O]⁺[C₄H₅O-NH]⁺Fragment from the cyclobutanone-amine portion

Note: The observed fragments and their relative intensities can vary significantly depending on the ionization technique used (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of this compound. The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). A detector, typically a UV detector, measures the concentration of the compound as it elutes from the column, producing a chromatogram where peak area corresponds to the amount of the substance.

For chiral molecules like this compound, which can exist as two non-superimposable mirror images (enantiomers), chiral HPLC is essential. This specialized form of HPLC uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and quantification. This is crucial for determining the enantiomeric excess (e.e.), a measure of the purity of a single enantiomer in a mixture.

Interactive Data Table: Representative Chiral HPLC Method Parameters

Parameter Value / Description Purpose
Instrument High-Performance Liquid ChromatographTo perform the separation
Column Chiral Stationary Phase Column (e.g., Daicel Chiralcel OD-H)To separate the (R) and (S) enantiomers
Mobile Phase Hexane / Isopropanol (e.g., 90:10 v/v)To carry the sample through the column
Flow Rate 1.0 mL/minTo control the speed of the separation
Detection UV at 254 nmTo detect the aromatic benzyl group
Hypothetical Retention Time (R-enantiomer) ~8.5 minTime for the first enantiomer to elute
Hypothetical Retention Time (S-enantiomer) ~10.2 minTime for the second enantiomer to elute

Note: The choice of column and mobile phase is critical and must be optimized to achieve baseline separation of the enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivations and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While HPLC is often preferred for a compound like this compound due to its polarity and molecular weight, GC-MS can be used, particularly for analyzing its purity or detecting volatile impurities.

For a molecule that is not sufficiently volatile or thermally stable, a chemical derivatization step may be required to convert it into a form suitable for GC analysis. For instance, the ketone could be derivatized to an oxime, or the entire molecule could be silylated to increase its volatility. The separated components are then analyzed by the mass spectrometer, providing both identification and quantification.

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique can be used if a suitable single crystal of this compound can be grown. The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of bond lengths, bond angles, and the absolute configuration (the exact R or S arrangement) of the chiral center. This provides an unambiguous confirmation of the molecule's stereochemistry and its packing arrangement in the crystal lattice.

Interactive Data Table: Representative X-ray Crystallographic Data

Parameter Plausible Value / Description Significance
Chemical Formula C₁₂H₁₃NO₃Confirms elemental composition
Crystal System Monoclinic or OrthorhombicDescribes the basic shape of the unit cell
Space Group e.g., P2₁/cDescribes the symmetry elements within the crystal
Unit Cell Dimensions a ≈ 10 Å, b ≈ 8 Å, c ≈ 15 Å; α=90°, β≈105°, γ=90°Defines the size and angles of the repeating unit
Bond Length (C=O) ~1.21 ÅProvides precise measurement of the ketone bond
Bond Angle (C-N-C) ~120°Reveals the geometry around the nitrogen atom
Absolute Configuration Determined (e.g., R or S)Unambiguously assigns the stereochemistry

Note: These values are hypothetical and representative for a molecule of this type. Actual data can only be obtained through experimental analysis of a single crystal.

Advanced Applications and Design Principles in Synthetic Organic Chemistry

Benzyl (B1604629) N-(2-oxocyclobutyl)carbamate as a Versatile Building Block in Complex Chemical Synthesis

Benzyl N-(2-oxocyclobutyl)carbamate is a bifunctional molecule that serves as a valuable starting material in synthetic organic chemistry. Its structure incorporates a benzyl carbamate-protected amine and a reactive cyclobutanone (B123998) ring. This combination of a stable protecting group and a strained, functionalized four-membered ring makes it a versatile precursor for constructing more complex molecular architectures. The inherent ring strain of the cyclobutanone moiety can be strategically harnessed to drive various chemical transformations. nih.govresearchgate.net

The cyclobutanone core of this compound is a key feature that enables its use in the synthesis of constrained polycyclic and bicyclic scaffolds. nih.gov Strained carbocyclic molecules are recognized as highly useful synthetic tools, and the selective modification of their structures is a common strategy in organic synthesis. nih.gov The four-membered ring can undergo controlled ring-opening, ring-expansion, or annulation reactions to generate diverse and structurally complex products. nih.govresearchgate.net

For instance, the ketone functionality can be used as a handle for aldol (B89426) condensations or other carbon-carbon bond-forming reactions, leading to the construction of fused ring systems. Furthermore, methods developed for the synthesis of functionalized cyclobutanes from bicyclobutane precursors highlight how strain-releasing reactions can rapidly generate molecular complexity. nih.gov Similarly, the cyclobutanone in this compound can act as a linchpin, allowing for the sequential addition of substituents and subsequent cyclization to form highly constrained bicyclic peptide structures or other complex frameworks. nih.gov The presence of the protected amine at the adjacent position provides a strategic site for further functionalization or for directing the stereochemical outcome of subsequent reactions.

The structure of this compound is well-suited for both convergent and divergent synthetic strategies, which are designed to improve the efficiency of multistep syntheses. wikipedia.org

Divergent Synthesis: A divergent synthesis strategy uses a common intermediate to produce a library of structurally related compounds. nih.gov this compound is an ideal starting point for such an approach. The cyclobutanone moiety can undergo a variety of transformations—such as olefination, reduction, reductive amination, or addition of various organometallic reagents—to create a diverse set of derivatives. Subsequently, the benzyl carbamate (B1207046) protecting group can be removed to reveal the amine, which can then be acylated, alkylated, or used in other coupling reactions to further expand the library. This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships. rsc.org

Principles of Structure-Activity Relationships (SAR) in Cyclic Carbamate Systems

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. mdpi.com For cyclic carbamate systems, such as the 2-oxazolidinones found in antibiotics like Linezolid, SAR has been extensively explored to optimize potency and reduce toxicity. mdpi.comnih.govnih.gov These principles can be extrapolated to understand the potential biological relevance of derivatives of this compound. The key idea is that specific structural features are essential for biological function, and systematic modifications can enhance desired effects. mdpi.comnih.gov

Several methodologies are employed to establish SAR, allowing chemists to design more effective molecules. These methods are broadly applicable to cyclic carbamate systems.

MethodologyDescriptionApplication Example
Combinatorial Chemistry & Library Synthesis A common starting material is used to generate a large library of analogues with systematic structural variations. This allows for rapid screening and identification of key structural motifs responsible for activity.In oxazolidinone synthesis, the C-5 substituent is varied to explore its effect on antibacterial potency. nih.gov
Quantitative Structure-Activity Relationship (QSAR) QSAR models use statistical methods to correlate variations in physicochemical properties (descriptors) of compounds with their biological activity. nih.gov These models can predict the activity of newly designed compounds before synthesis. nih.govA QSAR model for carbamate-based inhibitors can identify key descriptors like electronic properties (ELUMO) and surface area that influence inhibitory capacity. nih.gov
Molecular Docking Computational techniques are used to predict the preferred orientation of a molecule when bound to a target receptor or enzyme. This helps to understand binding interactions at the molecular level and guide the design of more potent inhibitors.Docking studies of designed oxazolidinone molecules into the active site of a bacterial ribosome can predict binding affinity and guide optimization. bepls.com
Bioisosteric Replacement This involves replacing a functional group in a molecule with another group that has similar physical or chemical properties. This strategy is used to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary biological activity.In oxazolidinone SAR, replacing a carbonyl oxygen with a thiocarbonyl sulfur was found to enhance in vitro antibacterial activity. nih.gov

The chemical reactivity of this compound and its derivatives is directly influenced by their structural features. Understanding these relationships is crucial for predicting their behavior in synthetic transformations and their interactions with biological systems. The principles are similar to those observed in other strained ring systems like β-lactams, where side chains significantly influence cross-reactivity and allergenic potential. nih.govnih.gov

Structural VariationPotential Influence on Reactivity and Properties
Modification of the Benzyl Group Substituents on the aromatic ring (electron-donating or -withdrawing) can alter the electronic properties of the carbamate, potentially affecting the stability of the protecting group and its ease of removal.
Substitution on the Cyclobutyl Ring Adding substituents to the four-membered ring can increase steric hindrance around the ketone, affecting its accessibility to nucleophiles. It can also alter the ring strain, which in turn influences the rate of ring-opening or rearrangement reactions.
Modification of the Carbamate Linker Changing the carbamate to a thiocarbamate or other isosteres can modify hydrogen bonding capabilities and electronic properties, which is a key strategy in SAR studies of oxazolidinones. nih.gov
Stereochemistry The relative stereochemistry of substituents on the cyclobutyl ring can profoundly impact how the molecule fits into an enzyme's active site, leading to significant differences in biological activity.

Contribution to the Development of Novel Organic Synthesis Strategies

The use of strained, multifunctional building blocks like this compound contributes to the development of novel and efficient strategies in organic synthesis. The strategic incorporation of a strained four-membered ring provides a latent source of reactivity that can be unleashed under specific conditions to drive complex transformations. nih.govresearchgate.net

The development of synthetic methods utilizing such building blocks allows chemists to access unique chemical space, particularly for creating constrained scaffolds that are of high interest in drug discovery. nih.gov For example, new catalytic processes that enable the stereoselective functionalization of cyclobutanones are constantly being developed, expanding the toolkit available to synthetic chemists. organic-chemistry.org Furthermore, innovative methods for the synthesis of cyclic carbamates, such as the direct use of carbon dioxide with amino alcohols, represent a move towards more sustainable and atom-economical processes. rsc.org

By providing access to densely functionalized cyclobutane (B1203170) structures from a single, versatile precursor, this compound exemplifies a modern synthetic strategy. This strategy emphasizes efficiency, convergency, and the ability to rapidly generate molecular diversity, which are critical principles for advancing fields like medicinal chemistry and materials science.

Cascade Reactions and One-Pot Transformations

There are no specific cascade reactions or one-pot transformations documented in the scientific literature where this compound is a primary substrate. Cascade reactions, which involve a series of intramolecular transformations where the product of one reaction becomes the substrate for the next, and one-pot transformations that combine multiple reaction steps in a single flask, are powerful tools in modern synthetic chemistry for building molecular complexity efficiently.

In principle, the bifunctional nature of this compound—possessing both a nucleophilic nitrogen (after deprotection) and an electrophilic carbonyl group—makes it a hypothetical candidate for such processes. For instance, one could envision a sequence initiated by the reaction at the carbonyl group, followed by a subsequent cyclization or rearrangement involving the carbamate-protected nitrogen. However, no concrete examples of such reactivity have been reported.

Table 1: Hypothetical Cascade/One-Pot Reactions of this compound (Note: The following table is purely speculative and not based on published research.)

Reaction Type Hypothetical Reactants Potential Products Catalyst/Conditions
Reductive Amination/Cyclization Reducing agent, Intramolecular nucleophile Bicyclic amine derivatives Acid/Base catalysis
Aldol Condensation/Rearrangement Aldehyde/Ketone Spirocyclic or fused ring systems Base/Acid catalysis
Michael Addition/Cyclization Michael acceptor Functionalized heterocyclic systems Organocatalyst or base

Enabling Access to Diverse Chemical Libraries

The generation of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery and materials science. Scaffolds that allow for the introduction of diverse functional groups at multiple positions are highly valuable for creating such libraries.

While the structure of this compound contains several potential points of diversification (the aromatic ring of the benzyl group, the nitrogen atom after deprotection, and the carbon atoms of the cyclobutane ring), there is no evidence in the published scientific literature that it has been utilized as a scaffold for the synthesis of diverse chemical libraries. The development of a chemical library typically involves robust and high-yielding chemical reactions that can be performed in parallel on a wide range of substrates. The specific reaction conditions and diversification strategies for this compound in a library synthesis context have not been described.

Table 2: Potential Diversification Points of this compound for Library Synthesis (Note: This table outlines theoretical points of diversity and is not based on documented library synthesis.)

Position of Diversification Potential Chemical Transformation Example Functional Groups to Introduce
Benzyl Group (Aromatic Ring) Substitution reactions (e.g., Friedel-Crafts) Alkyl, Acyl, Halogen groups
Carbamate Nitrogen (post-deprotection) Acylation, Alkylation, Sulfonylation Amides, Amines, Sulfonamides
Carbonyl Group Wittig reaction, Grignard addition, Reductive amination Alkenes, Alcohols, Substituted amines
Cyclobutane Ring (α-positions) Alkylation, Halogenation Alkyl, Halogen groups

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Benzyl N-(2-oxocyclobutyl)carbamate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves condensation of cyclobutanone derivatives with carbamate precursors. A documented procedure ( ) uses 1,2-bis(trimethylsilyloxy)cyclobutene reacted with N-benzyl carbamates in HCl/ether under reflux. Optimization strategies include:

  • Temperature control (reflux at 80°C for 4 hours).
  • Purification via silica gel chromatography (Et₂O/hexane, 1:1) to achieve ~58% yield.
  • Monitoring reaction progress with FT-IR (e.g., carbonyl stretch at 1794 cm⁻¹) and NMR (¹H NMR δ 2.05–2.81 ppm for cyclobutane protons).
    • Key Data : Yield improvements correlate with stoichiometric excess of cyclobutene derivatives and inert atmosphere use to prevent hydrolysis .

Q. How is the structural conformation of this compound characterized, and which spectroscopic techniques are most reliable?

  • Methodological Answer :

  • X-ray crystallography with SHELX software ( ) resolves the cyclobutane ring geometry and carbamate bond angles.
  • ¹H/¹³C NMR : Distinct signals for cyclobutane protons (δ 2.05–2.81 ppm) and carbamate carbonyl (δ 178.1 ppm in ¹³C NMR) confirm regiochemistry .
  • FT-IR : Peaks at 1697 cm⁻¹ (C=O stretch) and 3054 cm⁻¹ (aromatic C–H) validate functional groups .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the reactivity of the cyclobutane ring in this compound under nucleophilic conditions?

  • Methodological Answer :

  • Controlled ring-opening reactions : Use nucleophiles (e.g., amines, thiols) to probe strain-driven reactivity. Monitor via LC-MS for intermediates.
  • Kinetic studies : Employ stopped-flow NMR to track ring-opening rates under varying pH/temperature.
  • Computational modeling : Density Functional Theory (DFT) calculations predict transition states (e.g., using Gaussian09) to explain regioselectivity .
    • Data Contradictions : Conflicting reports on cyclobutane stability in polar solvents (e.g., DMSO vs. THF) suggest solvent effects require systematic re-evaluation .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Standardized assays : Use enzyme inhibition assays (e.g., HDAC or kinase targets) with controls for purity (HPLC >98%) and stereochemical consistency ( ).
  • Meta-analysis : Cross-reference bioactivity data from PubChem (CID 11106853) and independent studies to identify outliers.
  • SAR studies : Modify substituents (e.g., benzyl vs. methyl groups) to isolate pharmacophore contributions ().
    • Key Insight : Variability in IC₅₀ values may arise from differences in cell permeability or metabolite interference .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution to separate enantiomers.
  • Process optimization : Replace batch reactors with flow chemistry to enhance heat dissipation and reduce racemization.
  • Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH) using UPLC-MS to identify decomposition pathways .

Methodological Guidance Table

Research Objective Recommended Techniques Key References
Synthetic yield optimizationSilica gel chromatography, FT-IR monitoring
Structural elucidationX-ray crystallography (SHELXL), ¹³C NMR
Reactivity studiesDFT modeling, stopped-flow NMR
Biological activity validationHDAC inhibition assays, chiral HPLC

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.